Gentamicin C1a sulfate chemical structure and properties
Gentamicin C1a sulfate chemical structure and properties
Executive Summary
Gentamicin C1a sulfate is a distinct, bioactive congener within the gentamicin aminoglycoside complex. Unlike its methylated counterparts (C1 and C2), Gentamicin C1a lacks substituents at the C-6' position of the purpurosamine ring. This structural vacancy imparts unique pharmacokinetic properties and a distinct resistance profile against certain aminoglycoside-modifying enzymes (AMEs). This guide provides a rigorous technical analysis of its chemical structure, physicochemical behavior, molecular mechanism, and analytical characterization.[1]
Part 1: Chemical Architecture & Stereochemistry
Structural Composition
Gentamicin C1a sulfate is the sulfate salt of Gentamicin C1a. The core structure consists of three glycosidically linked rings:
-
Ring I (Purpurosamine): 2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranose.[2][3]
-
Ring II (2-Deoxystreptamine - 2-DOS): The central aminocyclitol scaffold (1,3-diamino-4,5,6-trihydroxycyclohexane).
-
Ring III (Garosamine): 3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranose.[2][3][4]
The C1a Distinction
The critical structural differentiator of Gentamicin C1a is located on Ring I (Purpurosamine) .
-
Gentamicin C1: Contains a C-6' methyl and an N-6' methyl group.
-
Gentamicin C2: Contains a C-6' methyl group (primary amine at N-6').
-
Gentamicin C1a: Lacks both C-6' and N-6' methylation. It possesses a primary amine at the C-6' position with no steric hindrance from an adjacent methyl group.
Chemical Formula (Free Base):
Stereochemical Configuration
The absolute stereochemistry is defined as:
-
2-DOS Ring: 1S, 2S, 3R, 4S, 6R
-
Glycosidic Linkages:
-
Ring I to Ring II:
-(1$\rightarrow$4) -
Ring III to Ring II:
-(1$\rightarrow$6) (Note: Garosamine linkage is often described with specific L-sugar conventions, effectively behaving as an equatorial-equatorial linkage in 3D space).
-
Part 2: Physicochemical Profile[1][5]
The following properties dictate the handling, formulation, and bioactivity of Gentamicin C1a Sulfate.
| Property | Value / Description | Significance |
| Appearance | White to off-white amorphous powder | Hygroscopic nature requires desiccant storage. |
| Solubility | >100 mg/mL in Water; Insoluble in EtOH, DMSO | Highly polar polycationic character. |
| pKa Values | N-6' (~9.5) > N-3'' (~9.0) > N-1 (~8.0) > N-3 (~6.5) | N-6' is the most basic amine. At physiological pH (7.4), the molecule carries a net positive charge of ~+3 to +4. |
| Specific Rotation | Validates enantiomeric purity. | |
| UV Absorption | Negligible (No chromophore) | Requires derivatization or ELSD/CAD for HPLC detection. |
Expert Insight on pKa: The high basicity of the N-6' primary amine in C1a (unhindered by methylation) enhances its electrostatic interaction with the phosphate backbone of 16S rRNA, potentially influencing its binding kinetics compared to C1/C2.
Part 3: Molecular Mechanism of Action
Gentamicin C1a exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.
The A-Site Interaction
The primary target is Helix 44 of the 16S rRNA.
-
Binding: Gentamicin C1a binds to the major groove of the A-site.[5]
-
Displacement: The drug forces the conserved adenines A1492 and A1493 to flip out of the helix.
-
Mimicry: These displaced bases mimic the conformation induced by a correct codon-anticodon pair.
-
Result: The ribosome accepts incorrect tRNAs (mistranslation) or fails to translocate, leading to the synthesis of aberrant proteins that disrupt the bacterial membrane.
Pathway Visualization
Caption: Mechanism of Action: From ribosomal binding to bactericidal feedback loop.
Part 4: Analytical Characterization & Protocols
Isolating and verifying Gentamicin C1a requires overcoming its lack of UV absorbance and its similarity to C1/C2.
HPLC Separation Protocol (Ion-Pairing)
This method separates C1a from C1, C2, and C2a without pre-column derivatization, utilizing Charged Aerosol Detection (CAD) or ELSD.
Reagents:
-
Mobile Phase A: 0.1% Pentafluoropropionic acid (PFPA) in Water.
-
Mobile Phase B: 0.1% PFPA in Acetonitrile:Water (50:50).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
Step-by-Step Workflow:
-
Equilibration: Equilibrate column with 95% A / 5% B at 1.0 mL/min.
-
Injection: Inject 10 µL of sample (1 mg/mL in water).
-
Gradient:
-
0-5 min: Isocratic 5% B.
-
5-25 min: Linear gradient to 40% B.
-
25-30 min: Wash at 90% B.
-
-
Detection: Set CAD nebulizer temp to 35°C.
-
Elution Order: Gentamicin C1a elutes first among the C-components (due to high polarity/lack of methyls), followed by C2, C2a, and finally C1.
NMR Validation (Self-Validating Step)
To confirm the identity of C1a versus C2, acquire a 1H-NMR (D2O) spectrum.
-
Diagnostic Signal: Look at the
1.0 - 1.4 ppm region. -
Gentamicin C1/C2: Will show a doublet for the 6'-methyl group.
-
Gentamicin C1a: Absence of the 6'-methyl doublet.[6] Only the 4''-C-methyl (Garosamine) signal will be present in this region.
Analytical Logic Diagram
Caption: Logical workflow for the identification and differentiation of Gentamicin C1a.
Part 5: Stability & Handling
Hygroscopicity
Gentamicin C1a sulfate is extremely hygroscopic.
-
Risk: Moisture absorption alters stoichiometry and can lead to hydrolysis over long periods.
-
Protocol: Store at +4°C or -20°C in a sealed container with desiccant. Equilibrate to room temperature before opening to prevent condensation.
pH Stability
-
Acidic pH: Stable in mild acid (used in mobile phases).
-
Basic pH: Susceptible to oxidation if exposed to air at high pH.
-
Formulation: Optimal stability in aqueous solution is pH 3.5 - 5.5.
References
-
PubChem. (2025).[7][8] Gentamicin C1a sulfate | C19H41N5O11S.[8] National Library of Medicine. [Link]
-
Szymański, P., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]
-
Isoherranen, N., et al. (2000).[9] Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose. Antimicrobial Agents and Chemotherapy.[9][10] [Link]
-
Deubner, R., et al. (2003). Assignment of the major and minor components of gentamicin for evaluation of batches. Magnetic Resonance in Chemistry. [Link]
-
Yoshizawa, S., et al. (1998). Structural origins of gentamicin antibiotic action. The EMBO Journal. [Link]
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- 1. usp-pqmplus.org [usp-pqmplus.org]
- 2. Gentamicin C1A | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gentamicin C1a sulfate | C19H41N5O11S | CID 21115148 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
